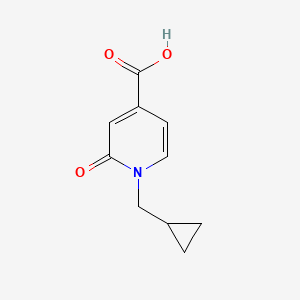
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 1203543-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- Structure : The compound features a dihydropyridine core, which is known for various biological activities, including interactions with neurotransmitter systems.
Anticholinesterase Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticholinesterase activity, which is crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease. For instance, a related compound demonstrated mixed-type inhibition on human acetylcholinesterase (huAChE) with an IC50 value indicating moderate potency .
Neuroprotective Effects
Research has shown that compounds similar to this compound can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is achieved through the upregulation of antioxidant pathways, particularly the Nrf2 pathway, which enhances the expression of protective proteins like Heme Oxygenase-1 and NAD(P)H Quinone Dehydrogenase 1 .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary data suggest that it may exhibit cytotoxic effects against prostate cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Research Findings
Case Studies
-
Anti-Alzheimer's Drug Development
A recent study explored the synthesis of hybrid compounds based on dihydropyridine structures. These compounds were found to inhibit both huAChE and butyrylcholinesterase (BChE), showcasing their potential in treating Alzheimer's disease by alleviating cognitive decline . -
Cytotoxicity and Cancer Treatment
In vitro studies on prostate cancer cell lines demonstrated that analogs of this compound can induce apoptosis at specific concentrations, suggesting a mechanism for anticancer activity .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)3-4-11(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWYULSCTWVIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















